molecular formula C19H21N5O2 B275883 N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopropanamine

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopropanamine

Cat. No. B275883
M. Wt: 351.4 g/mol
InChI Key: DYGXMAYFVBVVCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopropanamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is a cyclopropanamine derivative that has been extensively studied for its pharmacological properties and biological activities. In

Mechanism of Action

The mechanism of action of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopropanamine involves the inhibition of monoamine oxidase A and B. This inhibition leads to an increase in the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain, which can result in the modulation of mood, behavior, and cognition. In addition, N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopropanamine has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopropanamine has been shown to exhibit a range of biochemical and physiological effects. In animal models, this compound has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In addition, N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopropanamine has been shown to exhibit analgesic effects by reducing pain sensitivity. Furthermore, this compound has been shown to exhibit anxiolytic effects by reducing anxiety-like behavior in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopropanamine in lab experiments is its potent inhibitory effects on monoamine oxidase A and B. This makes it a useful tool for studying the role of these enzymes in the metabolism of neurotransmitters. In addition, the anti-inflammatory, analgesic, and anxiolytic effects of this compound make it a useful tool for studying the mechanisms underlying these physiological processes.
One of the limitations of using N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopropanamine in lab experiments is its potential toxicity. This compound has been shown to exhibit cytotoxic effects in some cell lines, which may limit its use in certain experiments. Furthermore, the pharmacokinetics of this compound are not well understood, which may limit its use in in vivo experiments.

Future Directions

There are several future directions for research on N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopropanamine. One direction is to further investigate the mechanisms underlying its anti-inflammatory, analgesic, and anxiolytic effects. Another direction is to study the pharmacokinetics of this compound in more detail, in order to better understand its potential applications in in vivo experiments. Finally, there is a need for further research on the potential toxicity of this compound, in order to determine its safety for use in biomedical research.

Synthesis Methods

The synthesis of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopropanamine involves the reaction of 3-ethoxy-4-(bromomethyl)benzoic acid with sodium azide to form 3-ethoxy-4-(azidomethyl)benzoic acid. This intermediate is then reacted with 1-phenyltetrazole-5-thiol to form the corresponding thioether. Finally, the thioether is reduced with lithium aluminum hydride to yield N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopropanamine.

Scientific Research Applications

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopropanamine has been extensively studied for its potential applications in biomedical research. This compound has been shown to exhibit potent inhibitory effects on the activity of monoamine oxidase A and B, which are enzymes that play a crucial role in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. In addition, N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopropanamine has been shown to exhibit anti-inflammatory, analgesic, and anxiolytic effects in animal models.

properties

Molecular Formula

C19H21N5O2

Molecular Weight

351.4 g/mol

IUPAC Name

N-[[3-ethoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]cyclopropanamine

InChI

InChI=1S/C19H21N5O2/c1-2-25-18-12-14(13-20-15-9-10-15)8-11-17(18)26-19-21-22-23-24(19)16-6-4-3-5-7-16/h3-8,11-12,15,20H,2,9-10,13H2,1H3

InChI Key

DYGXMAYFVBVVCQ-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CNC2CC2)OC3=NN=NN3C4=CC=CC=C4

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC2CC2)OC3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

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